1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE
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Overview
Description
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and trifluoromethylphenylsulfonyl groups.
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the piperazine ring, often starting from ethylenediamine and dihaloalkanes under basic conditions.
Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution reactions, using reagents such as 4-methoxyphenyl halides.
Step 3: Sulfonylation to attach the 3-(trifluoromethyl)phenylsulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.
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Industrial Production Methods
- Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
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Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
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Substitution
- Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups, using reagents like halides or amines to introduce new functional groups.
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Common Reagents and Conditions
- Typical reagents include halides, sulfonyl chlorides, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
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Major Products
- Products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.
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Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
- Used in the study of biochemical pathways and molecular mechanisms.
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Medicine
- Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
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Pathways Involved
- It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, depending on its specific interactions and effects.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylthiomorpholine
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Uniqueness
- The presence of both the methoxyphenyl and trifluoromethylphenylsulfonyl groups in the piperazine ring makes it distinct in terms of its chemical reactivity and potential applications.
- Its unique structure may confer specific biological activities or chemical properties not found in closely related compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHWJIKHVTITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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